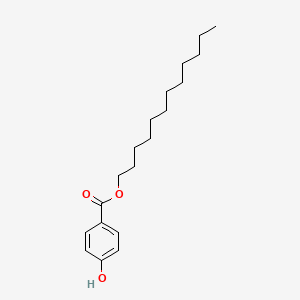Dodecyl 4-hydroxybenzoate
CAS No.: 2664-60-0
Cat. No.: VC2407448
Molecular Formula: C19H30O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2664-60-0 |
|---|---|
| Molecular Formula | C19H30O3 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | dodecyl 4-hydroxybenzoate |
| Standard InChI | InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-19(21)17-12-14-18(20)15-13-17/h12-15,20H,2-11,16H2,1H3 |
| Standard InChI Key | BAYSQTBAJQRACX-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
| Canonical SMILES | CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
Introduction
Chemical Identity and Structure
Basic Identification
Dodecyl 4-hydroxybenzoate is an organic compound consisting of 4-hydroxybenzoic acid esterified with dodecyl alcohol (lauryl alcohol) . It belongs to the paraben family, which are widely used as preservatives in various products. The compound features a phenolic hydroxyl group attached to a benzoate ester with a long-chain dodecyl (C12) alkyl group .
Naming Conventions and Identifiers
The compound is known by several synonyms across scientific literature and commercial applications:
-
IUPAC Name: dodecyl 4-hydroxybenzoate
-
Common Name: Dodecyl 4-hydroxybenzoate
-
Alternative Names: Lauryl 4-hydroxybenzoate, Dodecylparaben, n-Dodecyl 4-hydroxybenzoate, p-Hydroxybenzoic acid dodecyl ester, p-Oxybenzoesaureduodecylester, Laurylparaben
-
CAS Registry Number: 2664-60-0
Molecular Characteristics
The molecular structure consists of a 4-hydroxybenzoic acid core with a dodecyl ester group. The hydroxyl group on the benzene ring gives the compound its characteristic antimicrobial properties, while the long-chain dodecyl component contributes to its lipophilicity .
Physical and Chemical Properties
Key Physical Properties
Dodecyl 4-hydroxybenzoate exhibits specific physical properties that influence its behavior in various applications and formulations. These properties are summarized in the following table:
Solubility and Partition Properties
The compound's lipophilic character is demonstrated by its partition coefficient (LogP) value:
The high LogP value indicates strong lipophilicity, suggesting better solubility in non-polar solvents than in water. This property is important for understanding the compound's behavior in biological systems and formulation considerations .
Chemical Reactivity
As a paraben derivative, dodecyl 4-hydroxybenzoate possesses a phenolic hydroxyl group that can participate in hydrogen bonding and undergo various chemical reactions. The ester linkage is susceptible to hydrolysis under alkaline conditions, which is relevant for its metabolism and environmental fate .
Regulatory Status
The compound has specific regulatory designations that may be relevant for manufacturing, research, and commercial applications:
| Regulatory Information | Status | Source |
|---|---|---|
| RTECS Number | DH2185600 | |
| TSCA (Toxic Substances Control Act) | No | |
| HS Code (Harmonized System Code) | 2918290000 | |
| EINECS Number | (9)-1074 |
Applications and Research
Preservation Applications
Analytical Considerations
Identification Methods
The compound can be identified and characterized using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Environmental and Biological Considerations
Environmental Fate
Based on its structural properties and limited toxicity data, several environmental considerations can be inferred:
-
The high LogP value (5.46990) suggests potential for bioaccumulation in fatty tissues
-
Low vapor pressure (8.77E-08 mmHg at 25°C) indicates limited volatility
-
May have environmental persistence due to its stability and lipophilicity
-
Potential for aquatic toxicity, as suggested by the hazard statement regarding long-lasting harmful effects to aquatic life
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume